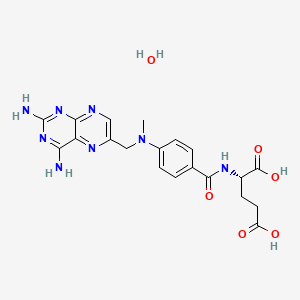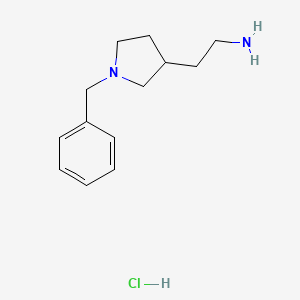![molecular formula C6H3BrIN3 B1148555 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1357947-08-0](/img/structure/B1148555.png)
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazolo[3,4-C]pyridine core. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine typically involves the halogenation of pyrazolo[3,4-C]pyridine derivatives. One common method is the sequential bromination and iodination of 1H-pyrazolo[3,4-C]pyridine . The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) in acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) are commonly used in solvents like dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated or alkylated derivatives of this compound .
Scientific Research Applications
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to target proteins through halogen bonding interactions, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-C]pyridine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
3-Iodo-1H-pyrazolo[3,4-C]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-3-chloro-1H-pyrazolo[3,4-C]pyridine: Contains a chlorine atom instead of iodine, which can influence its chemical properties and applications.
Uniqueness
5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations . This dual halogenation makes it a valuable building block in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQYLFQIAAPJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





